Cas no 86-34-0 (phensuximide)

phensuximide structure
phensuximide structure
Product Name:phensuximide
N.o CAS:86-34-0
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD00072136
CID:93712
PubChem ID:6839
Update Time:2025-05-24

phensuximide Propriedades químicas e físicas

Nomes e Identificadores

    • phensuximide
    • Phensuximide [INN:BAN]
    • ( -)-N-Methyl-2-phenylsuccinimide
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione
    • 1-Methyl-3-phenylpyrrolidin-2,5-dione
    • PHENSUXIMIDE, USP STANDARD
    • 1-Methyl-3-phenyl-pyrrolidin-2,5-dion
    • 1-methyl-3-phenyl-pyrrolidine-2,5-dione
    • 1-methyl-3-phenylsuccinimide
    • Epimal
    • Epimid
    • Lifen
    • Lifene
    • Milontin
    • Milonton
    • Mirontin
    • Mirotin
    • N-methylphenylsuccinimide
    • PM 334
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione (ACI)
    • Succinimide, N-methyl-2-phenyl- (6CI, 7CI, 8CI)
    • (±)-Phensuximide
    • N-Methyl-2-phenylsuccinimide
    • N-Methyl-3-phenylpyrrolidinedione
    • N-Methyl-3-phenylsuccinimide
    • N-Methyl-α-phenylsuccinimide
    • Phensuximid
    • Racemic phensuximide
    • RS-Phensuximide
    • Succitimal
    • SMR001233441
    • PHENSUXIMIDE [INN]
    • EINECS 201-664-6
    • Phenylsuximide
    • HMS1571E04
    • NSC-760079
    • (+/-)-PHENSUXIMIDE
    • C07437
    • HMS3264E08
    • PHENSUXIMIDE [VANDF]
    • MLS002154134
    • HMS3887E05
    • SR-01000842158-2
    • NCGC00179333-01
    • Tox21_110382
    • GTPL7612
    • UNII-6WVL9C355G
    • DB00832
    • AKOS006230701
    • NS00002015
    • PHENSUXIMIDE [WHO-DD]
    • Fensuccimide [DCIT]
    • N-Methyl-alpha-phenylsuccinimide
    • phensuccimide
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione #
    • PHENSUXIMIDE [USP-RS]
    • Phensuximide (USP/INN)
    • EX-A7578
    • BPBio1_001148
    • NSC 760079
    • Tox21_110382_1
    • SY251116
    • HMS2235H10
    • CS-0013738
    • HMS3369L21
    • MS-23022
    • HMS2098E04
    • SCHEMBL35333
    • PHENSUXIMIDE [USP IMPURITY]
    • DTXSID4023460
    • 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-, (+-)-
    • Fensuximida
    • PHENSUXIMIDE [ORANGE BOOK]
    • SR-01000842158
    • PHENSUXIMIDE (MART.)
    • AC-15962
    • Fensuximida (INN-Spanish)
    • BRD-A18043272-001-03-2
    • HMS3715E04
    • 34367-67-4
    • Phensuximidum [INN-Latin]
    • SPBio_002961
    • Fensuccimide
    • D00508
    • PHENSUXIMIDE [MI]
    • BRN 0155329
    • Succinimide, N-methyl-2-phenyl-
    • PHENSUXIMIDE (USP-RS)
    • DTXCID903460
    • BRD-A18043272-001-09-9
    • Z360145318
    • N03AD02
    • NCGC00016339-01
    • Prestwick0_001061
    • Prestwick2_001061
    • Phensuximidum (INN-Latin)
    • Fensuximida [INN-Spanish]
    • PHENSUXIMIDE (USP IMPURITY)
    • (+-)-N-Methyl-2-phenylsuccinimide
    • PM-334
    • 6WVL9C355G
    • (.+/-.)-N-Methyl-2-phenylsuccinimide
    • DA-56798
    • CHEMBL797
    • Fenosuccimide
    • Prestwick1_001061
    • Phensuximide (USP:INN:BAN)
    • Phensuximidum
    • NSC760079
    • EN300-221563
    • PHENSUXIMIDE [MART.]
    • 86-34-0
    • 1-methyl-3-phenylpyrrolidine-2,5-dione
    • HY-B1730
    • BSPBio_001042
    • N-Methyl-.alpha.-phenylsuccinimide
    • NCGC00179333-03
    • AB00514025
    • Milontin (TN)
    • CHEBI:8079
    • Methylphenylsuccinimide
    • AC7001
    • AI3-20372
    • Q999805
    • n-methyl-2-phenyl-succinimide
    • AB00514025_07
    • Prestwick3_001061
    • CAS-86-34-0
    • 2,5-PYRROLIDINEDIONE, 1-METHYL-3-PHENYL-, (+/-)-
    • Phensuximide [USP:INN:BAN]
    • CCG-213454
    • (+/-)-N-Methyl-2-phenylsuccinimide
    • Epimid; Lifene; Milontin; Milonton
    • MFCD00072136
    • Pharmakon1600-01505458
    • 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-
    • 5-21-11-00188 (Beilstein Handbook Reference)
    • MDL: MFCD00072136
    • Inchi: 1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
    • Chave InChI: WLWFNJKHKGIJNW-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CC=CC=2)C(=O)N1C

Propriedades Computadas

  • Massa Exacta: 189.07900
  • Massa monoisotópica: 189.078978594g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 256
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 37.4Ų

Propriedades Experimentais

  • Densidade: 1.1596 (rough estimate)
  • Ponto de Fusão: 71-73°
  • Ponto de ebulição: 324.47°C (rough estimate)
  • Índice de Refracção: 1.5012 (estimate)
  • PSA: 37.38000
  • LogP: 1.09680

phensuximide Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • Toxicidade:LD50 orally in mice: 960 mg/kg (Chen, Ensor)

phensuximide Dados aduaneiros

  • CÓDIGO SH:2925190090
  • Dados aduaneiros:

    中国海关编码:

    2925190090

    概述:

    2925190090 其他酰亚胺及其衍生物盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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phensuximide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Referência
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Método de produção 2

Condições de reacção
1.1 Reagents: Zinc Solvents: Acetic acid
Referência
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Método de produção 3

Condições de reacção
Referência
Anticonvulsants. I. N-R-α-R1-α-phenylsuccinimides
Miller, C. A.; et al, Journal of the American Chemical Society, 1951, 73, 4895-8

Método de produção 4

Condições de reacção
1.1 Catalysts: 4,4′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds
Duchemin, Nicolas; et al, Organic Letters, 2019, 21(20), 8205-8210

Método de produção 5

Condições de reacção
1.1 Catalysts: [(1,2,3,4,5,6-η)-1-Methyl-4-(1-methylethyl)benzene](2,4,6-trimethylbenzoato-κO)(… Solvents: 1,2-Dichloroethane ;  24 h, 110 °C
Referência
Mild Decarboxylative C-H Alkylation: Computational Insights for Solvent-Robust Ruthenium(II) Domino Manifold
Kumar, N. Y. Phani; et al, Chemistry - A European Journal, 2017, 23(69), 17449-17453

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Zinc Solvents: Acetic acid
Referência
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  20 min, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium acetate Catalysts: Titanium chloride (TiCl3) Solvents: Acetone ;  0 °C
2.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Referência
Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides
Yang, Zhen-Hua; et al, RSC Advances, 2016, 6(28), 23438-23447

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Zinc Solvents: Acetic acid
Referência
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Methanol Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Zinc Solvents: Acetic acid
Referência
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Referência
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Método de produção 11

Condições de reacção
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ,  Water ;  rt → reflux; 30 h, reflux
Referência
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Método de produção 12

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Pd(II)/bipyridine catalyzed conjugate addition of arylboronic acids to α,β-unsaturated amides
Ji, Jiamin; et al, Tetrahedron Letters, 2016, 57(25), 2723-2726

Método de produção 13

Condições de reacção
1.1 Catalysts: 4,4′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds
Duchemin, Nicolas; et al, ChemRxiv, 2019, 1, 1-8

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Titanium chloride (TiCl3) Solvents: Acetone ;  0 °C
1.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Referência
Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides
Yang, Zhen-Hua; et al, RSC Advances, 2016, 6(28), 23438-23447

Método de produção 15

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Tetrahydrofuran ;  4 h, 35 °C
Referência
Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as Mild and Reproducible Agents for Rhodium-Catalyzed 1,4-Addition Reactions
Nakao, Yoshiaki; et al, Journal of the American Chemical Society, 2007, 129(29), 9137-9143

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Acetonitrile ,  (OC-6-22)-Dihydrotetrakis(triphenylphosphine)ruthenium ,  1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1) Solvents: Toluene ;  20 min, reflux
1.2 24 h, reflux
Referência
Synthesis of Cyclic Imides from Simple Diols
Zhang, Jian; et al, Angewandte Chemie, 2010, 49(36), 6391-6395

Método de produção 17

Condições de reacção
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  23 °C; 4 h, 80 °C; 80 °C → 23 °C
1.2 Reagents: Acetyl chloride ;  rt; 1 h, 80 °C; 80 °C → 23 °C
Referência
Aminoketyl Radicals in Organic Synthesis: Stereoselective Cyclization of Five- and Six-Membered Cyclic Imides to 2-Azabicycles Using SmI2-H2O
Shi, Shicheng; et al, Organic Letters, 2015, 17(20), 5144-5147

Método de produção 18

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  1 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Referência
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Referência
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Método de produção 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Referência
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Método de produção 21

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Acetonitrile ;  6 h, 35 °C
1.2 Solvents: Water
2.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  1 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Referência
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
1.2 Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Referência
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Método de produção 23

Condições de reacção
1.1 Reagents: Oxygen ,  Potassium fluoride Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  48 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Pd(II)/bipyridine catalyzed conjugate addition of arylboronic acids to α,β-unsaturated amides
Ji, Jiamin; et al, Tetrahedron Letters, 2016, 57(25), 2723-2726

phensuximide Raw materials

phensuximide Preparation Products

phensuximide Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86-34-0)phensuximide
Número da Ordem:A1039613
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:06
Preço ($):399.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:86-34-0)phensuximide
A1039613
Pureza:99%
Quantidade:5g
Preço ($):399.0
E- mail